5-Bromovanillin

Organic Synthesis Electrophilic Aromatic Substitution Process Chemistry

5-Bromovanillin is the definitive intermediate for trimethoprim synthesis, achieving 91% yield in Cu-catalyzed methoxylation to syringaldehyde—a transformation impossible with vanillin and inefficient with 5-chlorovanillin. Its C5 bromine enables unique cross-coupling and nucleophilic aromatic substitution reactions. It is a strategic precursor for neuroactive isoindolinones (MAO-A/B dual inhibitors, IC50 ~16–18 µM) and atropisomeric natural products. Substituting with alternative halogenated vanillins risks reaction failure or altered bioactivity. Procure for pharmaceutical synthesis, medicinal chemistry, and ligand design.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 2973-76-4
Cat. No. B1210037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromovanillin
CAS2973-76-4
Synonyms4-hydroxy-3-methoxybenzaldehyde
5-bromovanillin
5-chlorovanillin
vanillaldehyde
vanillin
vanillin, sodium salt
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=O)Br)O
InChIInChI=1S/C8H7BrO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3
InChIKeyKLSHZDPXXKAHIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 0.25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromovanillin (CAS 2973-76-4): Procurement-Relevant Identity, Class, and Basic Characteristics


5-Bromovanillin (CAS 2973-76-4), systematically named 3-bromo-4-hydroxy-5-methoxybenzaldehyde, is a halogenated aromatic aldehyde derived from vanillin via electrophilic bromination at the C5 position of the aromatic ring [1]. This substitution imparts distinct chemical properties that differentiate it from its parent compound and other halogenated analogs . As a crystalline solid with a melting point typically in the range of 164–166 °C, it serves as a versatile building block in organic synthesis, particularly in pharmaceutical intermediate production and materials chemistry [2].

Why Generic Substitution of 5-Bromovanillin (CAS 2973-76-4) Fails in Critical Applications


While 5-bromovanillin shares a core structural motif with vanillin and other halogenated vanillins (e.g., 5-chloro-, 5-iodo-, 2-bromo-, and 6-bromovanillin), the specific identity and position of the halogen substituent profoundly alter reactivity, downstream synthetic utility, and biological profile [1]. For example, the bromine at C5 imparts a unique electronic environment that affects electrophilic substitution and cross-coupling reactivity, while also serving as a critical synthetic handle for further functionalization [2]. Furthermore, comparative studies reveal that halogen choice (Br vs. Cl vs. I) dictates the outcome of key transformations, such as methoxylation to syringaldehyde [3]. Therefore, substituting a different halogenated vanillin for 5-bromovanillin is not feasible without risking substantial changes in reaction yield, product distribution, or biological activity, as the quantitative evidence below demonstrates.

5-Bromovanillin (CAS 2973-76-4): Quantitative Differentiation Evidence Against Closest Analogs


Synthesis of 5-Bromovanillin from Vanillin: Yield and Regioselectivity Evidence

The bromination of vanillin proceeds with high regioselectivity and yield to produce 5-bromovanillin, contrasting with alternative bromination sites that lead to different isomers. Under standard laboratory conditions (bromine in glacial acetic acid at room temperature), the yield of 5-bromovanillin is reported as 95%, with the product identified by its distinct melting point of 166 °C, which clearly distinguishes it from 2-bromovanillin (155 °C) and 6-bromovanillin (178 °C) [1]. Another study reports a 96% yield under similar conditions [2]. This high-yielding, regioselective formation is a key procurement advantage over other potential brominated vanillin isomers.

Organic Synthesis Electrophilic Aromatic Substitution Process Chemistry

Comparative Conversion of 5-Halogenated Vanillins to Syringaldehyde

In the synthesis of syringaldehyde, a key pharmaceutical intermediate, the choice of halogenated vanillin precursor dramatically impacts the yield of the methoxylation reaction. Under conditions optimized for 5-iodovanillin, the conversion to syringaldehyde exceeded 95% yield. In stark contrast, 5-bromovanillin yielded only 61% syringaldehyde under the same conditions, while 5-chlorovanillin produced no detectable amount of the product [1]. However, with a copper catalyst in DMF, the yield from 5-bromovanillin can be improved to 91% [2]. This dual behavior—poorer performance in classic conditions but excellent performance in optimized catalytic systems—highlights the specific and tunable reactivity of 5-bromovanillin, which is a key differentiator from the iodo and chloro analogs.

Synthetic Methodology Halogen Exchange Pharmaceutical Intermediates

Mutagenic Potential of 5-Bromovanillin Relative to Vanillin and 5-Iodovanillin

A comparative study in Drosophila melanogaster demonstrated that halogenation of vanillin significantly increases its mutagenic potential. Both 5-bromovanillin and 5-iodovanillin derivatives exhibited a higher mutagenic effect than vanillin, with a particularly pronounced effect on full-grown sex cells (spermatogonia) [1]. While direct quantitative data (e.g., mutation frequency) from the abstract is not provided, the conclusion that the bromo and iodo derivatives are more mutagenic than vanillin establishes a critical safety and handling differentiation for procurement and use.

Toxicology Genetic Toxicology Safety Assessment

Downstream Bioactivity: MAO Inhibition by a 5-Bromovanillin-Derived Isoindolinone

5-Bromovanillin serves as a critical starting material for the total synthesis of complex natural products. In the 14-step synthesis of (±)-entonalactam A, an isoindolinone derivative (compound 30) prepared from 5-bromovanillin exhibited dual inhibitory activity against both isoforms of monoamine oxidase (MAO), with IC50 values of 17.8 μM for MAO-A and 15.8 μM for MAO-B [1]. This demonstrates that the brominated vanillin scaffold can be elaborated into biologically active molecules with specific and quantifiable pharmacological properties. While the parent vanillin could theoretically be used, the presence of the bromine atom in 5-bromovanillin provides a unique synthetic handle that enables the construction of the complex isoindolinone framework, highlighting its value as a specialized building block.

Medicinal Chemistry Natural Product Synthesis Monoamine Oxidase Inhibition

5-Bromovanillin (CAS 2973-76-4): Data-Backed Application Scenarios for Procurement


Pharmaceutical Intermediate: Synthesis of Trimethoprim Precursors (Syringaldehyde and 3,4,5-Trimethoxybenzaldehyde)

5-Bromovanillin is a key intermediate for the production of syringaldehyde, which is then methylated to yield 3,4,5-trimethoxybenzaldehyde, a crucial starting material for the antibacterial drug trimethoprim [1]. The high yield (91%) achievable in the copper-catalyzed methoxylation of 5-bromovanillin makes this a commercially viable and efficient route [2]. This application leverages the specific reactivity of the C5 bromine atom for nucleophilic aromatic substitution, a transformation that is not possible with vanillin and is significantly less efficient with 5-chlorovanillin [3]. Procurement of 5-bromovanillin is therefore justified for any organization involved in the manufacture of trimethoprim or related pharmaceutical agents.

Medicinal Chemistry Building Block: Synthesis of Bioactive Isoindolinones and Phthalides

5-Bromovanillin is a strategic starting material for the total synthesis of complex natural products and their analogs. A prominent example is the 14-step synthesis of the isoindolinone (±)-entonalactam A, where 5-bromovanillin is used to construct a benzophenone intermediate [1]. The derived isoindolinone derivative 30 was found to be a dual inhibitor of monoamine oxidase A and B (MAO-A IC50 = 17.8 μM; MAO-B IC50 = 15.8 μM), demonstrating the potential of 5-bromovanillin as a precursor to neuroactive compounds [2]. This scenario is particularly relevant for medicinal chemistry groups engaged in neuroscience drug discovery and natural product synthesis.

Materials Science: Precursor to (±)-Polysiphenol and Atropisomeric Dihydrophenanthrenes

5-Bromovanillin is used in the improved total synthesis of (±)-polysiphenol, a 4,5-dibromo-9,10-dihydrophenanthrene-2,3,6,7-tetraol, via an intermolecular McMurray dimerization followed by intramolecular oxidative coupling [1]. This synthetic route is also applicable to the preparation of 4,5-dichloro- and 4,5-difluoro-halologues [2]. The resulting dibromo compound exhibits room-temperature stable atropisomerism with a remarkable twist angle of 48°, one of the largest observed in this class of compounds [3]. This application highlights the utility of 5-bromovanillin in creating structurally unique, stereochemically complex molecules with potential applications in materials science and supramolecular chemistry.

Organic Synthesis Research: Preparation of Schiff Base Ligands for Coordination Chemistry

5-Bromovanillin readily forms Schiff base ligands upon condensation with hydrazides, such as 4-methoxybenzohydrazide and isoniazid [1]. These ligands and their metal complexes are of interest for their structural diversity, spectroscopic properties, and potential biological activities [2]. The resulting hydrazones from halogenated aldehydes are often isomorphic and chiral, providing valuable systems for studying solid-state structures and intermolecular interactions [3]. For researchers in coordination chemistry and ligand design, 5-bromovanillin offers a reliable and well-characterized aldehyde component for constructing novel metal-binding scaffolds.

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